molecular formula C18H17NO5 B4042543 5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid

5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B4042543
M. Wt: 327.3 g/mol
InChI Key: RQZIBPHMBBMRRK-UHFFFAOYSA-N
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Description

5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an amide linkage to a phenylbutanoyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:

    Formation of the Amide Linkage: The initial step involves the reaction of 4-phenylbutanoic acid with an appropriate amine to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.

    Introduction of Carboxylic Acid Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), typically under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific amide linkage and phenylbutanoyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-(4-phenylbutanoylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-16(8-4-7-12-5-2-1-3-6-12)19-15-10-13(17(21)22)9-14(11-15)18(23)24/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZIBPHMBBMRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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